![molecular formula C10H9N3O2 B2891672 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid CAS No. 2402839-75-0](/img/structure/B2891672.png)
7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound with a unique structure that includes a cyclopropyl group attached to a pyrrolo[2,3-d]pyrimidine core.
作用机制
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit various kinases
Mode of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can undergo a dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Similar compounds have been shown to inhibit α-amylase, an enzyme that breaks down complex carbohydrates into glucose . This inhibition can slow down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines
Action Environment
Similar compounds have been shown to exhibit low cellular toxicity and high microsomal and acid stability
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of cyclopropylamine with pyrimidine derivatives, followed by cyclization and carboxylation reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters are crucial to ensure consistent quality and efficiency in production .
化学反应分析
Types of Reactions: 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学研究应用
7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials with specific properties
相似化合物的比较
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Cyclopropyl-containing heterocycles: These compounds contain a cyclopropyl group attached to different heterocyclic cores.
Uniqueness: 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific combination of a cyclopropyl group and a pyrrolo[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
IUPAC Name |
7-cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-7-3-4-13(6-1-2-6)9(7)12-5-11-8/h3-6H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODPNJCPHSFOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(N=CN=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2891592.png)
![4-(benzenesulfonyl)-1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperidine](/img/structure/B2891596.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide](/img/structure/B2891597.png)
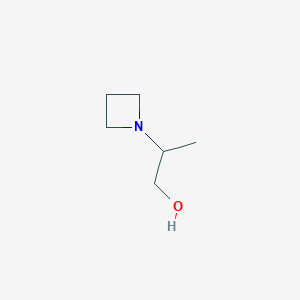
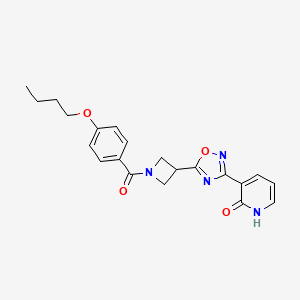
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2891600.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891602.png)
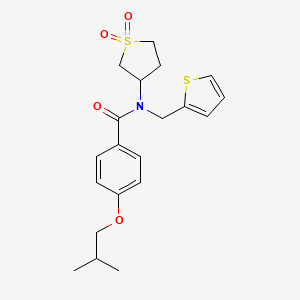
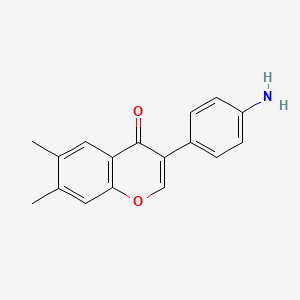
![N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B2891605.png)
![3-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2891606.png)
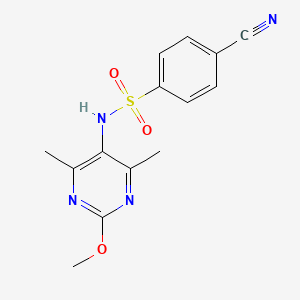

![7-(2-chlorophenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2891612.png)
